Pruvanserin

Übersicht

Beschreibung

Pruvanserin, auch bekannt als EMD-281,014 oder LY-2,422,347, ist ein selektiver 5-HT2A-Rezeptor-Antagonist. Es wurde ursprünglich von Eli Lilly and Company zur Behandlung von Schlaflosigkeit entwickelt. Obwohl es 2008 die klinische Phase-II-Studie erreichte, scheint es eingestellt worden zu sein und befindet sich nicht mehr in der Entwicklungspipeline des Unternehmens . This compound hat in Tierstudien das Potenzial gezeigt, den Schlaf zu verbessern und antidepressive, anxiolytische und die Arbeitsgedächtnisleistung steigernde Effekte aufzuweisen .

Herstellungsmethoden

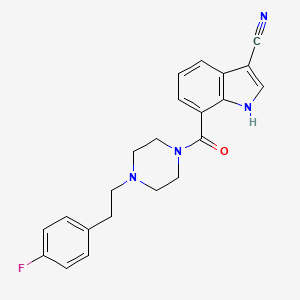

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-3-Carbonitril-Kerns. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Indol-Kerns: Dies wird durch eine Fischer-Indol-Synthese erreicht, bei der Phenylhydrazin mit einem Aldehyd oder Keton reagiert, um den Indol-Ring zu bilden.

Einführung der Carbonitril-Gruppe: Der Indol-Kern wird dann an der 3-Position mit einer Nitril-Gruppe funktionalisiert.

Anlagerung der Piperazin-Einheit: Der letzte Schritt beinhaltet die Kupplung des Indol-3-Carbonitrils mit einem Piperazinderivat, das eine 4-Fluorphenyl-Gruppe enthält.

Vorbereitungsmethoden

The synthesis of pruvanserin involves several steps, starting with the preparation of the indole-3-carbonitrile core. The synthetic route typically includes the following steps:

Formation of the indole core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring.

Introduction of the carbonitrile group: The indole core is then functionalized with a nitrile group at the 3-position.

Attachment of the piperazine moiety: The final step involves the coupling of the indole-3-carbonitrile with a piperazine derivative containing a 4-fluorophenyl group.

Analyse Chemischer Reaktionen

Pruvanserin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Pruvanserin dient als Modellverbindung zur Untersuchung selektiver 5-HT2A-Rezeptor-Antagonisten und ihrer Wechselwirkungen mit anderen Molekülen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von 5-HT2A-Rezeptoren in verschiedenen physiologischen Prozessen zu untersuchen, einschließlich Schlafregulation, Stimmungsstörungen und kognitiven Funktionen.

Medizin: this compound hat sich in präklinischen Studien als vielversprechend für die Behandlung von Schlaflosigkeit, Depression, Angstzuständen und kognitiven Beeinträchtigungen erwiesen.

Industrie: Während die industriellen Anwendungen von this compound begrenzt sind, tragen seine Synthese und Untersuchung zur Entwicklung neuer Pharmazeutika bei, die auf 5-HT2A-Rezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den 5-HT2A-Rezeptor antagonisiert, einen Subtyp des Serotonin-Rezeptors. Durch die Blockierung dieses Rezeptors moduliert this compound die Aktivität von Serotonin, einem Neurotransmitter, der an der Regulierung von Stimmung, Schlaf und Kognition beteiligt ist. Die molekularen Ziele und Pfade, die am Wirkmechanismus von this compound beteiligt sind, umfassen die Hemmung der Serotoninbindung an 5-HT2A-Rezeptoren, was zu einer reduzierten exzitatorischen Neurotransmission und verbessertem Schlaf und Stimmung führt .

Wirkmechanismus

Pruvanserin exerts its effects by selectively antagonizing the 5-HT2A receptor, a subtype of serotonin receptor. By blocking this receptor, this compound modulates the activity of serotonin, a neurotransmitter involved in regulating mood, sleep, and cognition. The molecular targets and pathways involved in this compound’s mechanism of action include the inhibition of serotonin binding to 5-HT2A receptors, leading to reduced excitatory neurotransmission and improved sleep and mood .

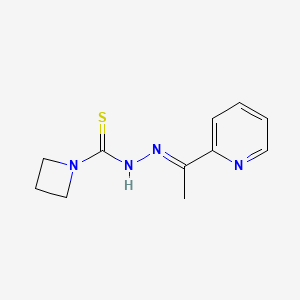

Vergleich Mit ähnlichen Verbindungen

Pruvanserin gehört zu einer Klasse von Verbindungen, die als Indolcarboxamide bekannt sind und eine Carboxamid-Gruppe enthalten, die an einen Indol-Ring gebunden ist. Ähnliche Verbindungen umfassen:

Eplivanserin: Ein weiterer selektiver 5-HT2A-Rezeptor-Antagonist, der zur Behandlung von Schlaflosigkeit entwickelt wurde.

Pimavanserin: Ein selektiver 5-HT2A-Rezeptor-inverser Agonist, der zur Behandlung von Parkinson-Krankheit-Psychose eingesetzt wird.

Glemanserin: Ein selektiver 5-HT2A-Rezeptor-Antagonist, der wegen seines Potenzials zur Behandlung von Schizophrenie untersucht wird.

Roluperidon: Ein selektiver 5-HT2A-Rezeptor-Antagonist, der für die Behandlung negativer Symptome bei Schizophrenie untersucht wird

Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und Selektivität für den 5-HT2A-Rezeptor, was zu seinen potenziellen therapeutischen Wirkungen bei Schlaf- und Stimmungsstörungen beiträgt.

Eigenschaften

IUPAC Name |

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLDDAFYYAIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196133 | |

| Record name | Pruvanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443144-26-1 | |

| Record name | Pruvanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pruvanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pruvanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pruvanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRUVANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL09X1D9EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

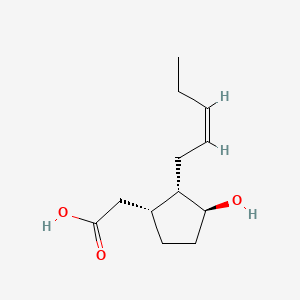

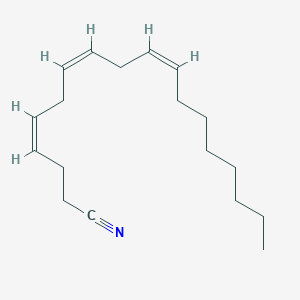

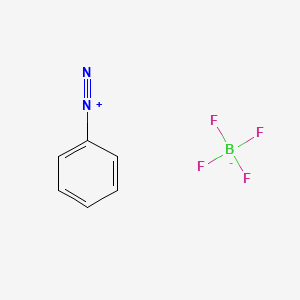

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(2-furanylmethyl)-3-oxo-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1232991.png)

![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)